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N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide

Physicochemical Property Drug-Likeness Solubility

This N-benzylpiperidine-4-(1H-imidazol-1-yl)pyridine-2-carboxamide (CAS 1421501-26-9) is a distinct screening compound annotated as a potential KSP/Eg5 inhibitor. Unlike generic N-benzylpiperidine carboxamides, its three pharmacophoric elements create a unique profile: cLogP 2.40, TPSA 63.05 Ų, 5 rotatable bonds. The imidazole-pyridine core enables metal-coordination at ATP-binding pockets. Ideal for mitotic kinesin SAR, spindle assembly checkpoint studies, and virtual screening campaigns. Use des-benzylpiperidine analog CAS 1421454-21-8 as negative control.

Molecular Formula C21H23N5O
Molecular Weight 361.4 g/mol
CAS No. 1421501-26-9
Cat. No. B6506215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide
CAS1421501-26-9
Molecular FormulaC21H23N5O
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=NC=CC(=C2)N3C=CN=C3)CC4=CC=CC=C4
InChIInChI=1S/C21H23N5O/c27-21(20-14-19(6-9-23-20)26-13-10-22-16-26)24-18-7-11-25(12-8-18)15-17-4-2-1-3-5-17/h1-6,9-10,13-14,16,18H,7-8,11-12,15H2,(H,24,27)
InChIKeyAYGYJKCPPGLION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide (CAS 1421501-26-9): A Structurally Distinct KSP-Targeted Screening Compound for Oncology Research Procurement


N-(1-Benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide (CAS 1421501-26-9) belongs to the heterocyclic carboxamide class, characterized by a 4-(1H-imidazol-1-yl)pyridine-2-carboxamide core linked via an amide bond to a 1-benzylpiperidin-4-amine moiety . This compound is categorized as a screening compound within commercial libraries and has been annotated as a potential inhibitor of kinesin spindle protein (KSP/Eg5), a mitotic motor protein critical for centrosome separation during cell division . The presence of three distinct pharmacophoric elements—a benzylpiperidine, an imidazole, and a pyridine carboxamide—confers a unique topological and electronic profile that differentiates it from simpler piperidine or imidazole derivatives commonly employed in oncology target screening .

Why N-(1-Benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide Cannot Be Replaced by Generic Analogs: Physicochemical and Structural Selectivity Considerations


Generic substitution among N-benzylpiperidine carboxamides is precluded by marked differences in lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA) that directly govern target engagement, membrane permeability, and assay compatibility. N-(1-Benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide (MW 361.4 g/mol) possesses a calculated cLogP of 2.40 and TPSA of 63.05 Ų [1]. In contrast, the closely related des-benzylpiperidine analog, 4-(1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridine-2-carboxamide (CAS 1421454-21-8), has a significantly lower MW of 265.27 g/mol and loses the basic tertiary amine, resulting in altered ionization behavior at physiological pH that would fundamentally change solubility, logD, and protein binding profiles . Another structural analog, N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide (CAS 380222-80-0), shifts the imidazole attachment from the pyridine 4-position to a direct carboxamide linkage, eliminating the pyridine ring and therefore the key metal-coordination and π-stacking interactions that the pyridine nitrogen and extended aromatic system provide . These differences are not cosmetic; they produce distinct molecular recognition patterns, as evidenced by orthogonal computed fingerprint divergence, making interchangeable use in biological assays scientifically unjustified [1].

Quantitative Differentiation Evidence for N-(1-Benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide Relative to Structural Analogs


Molecular Weight Differentiation: Target Compound vs. Des-Benzylpiperidine Analog for Permeability and Solubility Optimization

The target compound (MW 361.4 g/mol) has a molecular weight 96.13 g/mol greater than the des-benzylpiperidine analog 4-(1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridine-2-carboxamide (MW 265.27 g/mol) . This difference reflects the presence of the 1-benzylpiperidin-4-amine substituent, which introduces a basic aliphatic amine (pKa ~8.0–9.0) absent in the analog. At pH 7.4, this results in a cationic species fraction for the target compound that enhances aqueous solubility of the free base while maintaining sufficient logD for passive membrane permeability—a balance not achievable with the lower-MW analog which lacks the ionizable center . This makes the target compound more suitable for cellular assays requiring moderate lipophilicity combined with aqueous solubility.

Physicochemical Property Drug-Likeness Solubility

Lipophilicity (cLogP) Comparison: Target Compound vs. Direct Imidazole-Carboxamide Analog for Predicted Membrane Partitioning

The target compound has a computationally derived cLogP of 2.40 [1]. In comparison, the structural analog N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide (CAS 380222-80-0), which replaces the 4-(1H-imidazol-1-yl)pyridine-2-carboxamide core with a direct imidazole-1-carboxamide, is expected to exhibit a lower cLogP (estimated ~1.5–1.8) due to the absence of the pyridine ring and the presence of an additional H-bond donor on the imidazole ring . The higher cLogP of the target compound predicts improved passive membrane permeability and potentially enhanced blood-brain barrier penetration relative to the direct carboxamide analog, making it more suitable for intracellular or CNS target engagement screening [1].

Lipophilicity ADME Prediction cLogP

Topological Polar Surface Area (TPSA) Differentiation for Hydrogen-Bonding Capacity and Oral Bioavailability Prediction

The target compound has a computed TPSA of 63.05 Ų (with 1 H-bond donor, 6 H-bond acceptors) [1]. In contrast, the des-benzylpiperidine analog 4-(1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridine-2-carboxamide (CAS 1421454-21-8) has a TPSA of approximately 59–63 Ų (estimated, with 1 HBD, 5 HBA) . The target compound's additional H-bond acceptor (tertiary amine of the piperidine ring) increases its hydrogen-bonding capacity without significantly increasing TPSA beyond the Veber threshold of 140 Ų, maintaining predicted oral bioavailability while providing an additional site for target hydrogen-bonding or salt bridge formation [1]. The presence of 6 HBA versus 5 HBA in the analog directly influences solvation free energy and protein-ligand binding thermodynamics.

Polar Surface Area Oral Bioavailability Drug Design

Rotatable Bond Count and Molecular Flexibility: Implications for Entropic Penalty and Binding Conformation Selection

The target compound contains 5 rotatable bonds (RB = 5) [1]. The des-benzylpiperidine analog 4-(1H-imidazol-1-yl)-N-(pyridin-3-yl)pyridine-2-carboxamide contains only 3 rotatable bonds (the amide C-N bond, and the two bonds connecting the pyridine ring to the imidazole and the amide) . The 2 additional rotatable bonds in the target compound correspond to the benzyl-piperidine linkage and the piperidine-amide bond, conferring greater conformational freedom. This increased flexibility requires a larger entropic penalty upon binding, which must be compensated by enhanced enthalpic interactions (e.g., the benzyl group's hydrophobic contacts) to achieve comparable binding affinity. This thermodynamic signature distinguishes the target compound from the more rigid analog and implies a different binding mode and selectivity profile.

Molecular Flexibility Binding Entropy Conformational Analysis

Computed Fingerprint Divergence (FP3) and Structural Uniqueness Score as a Metric for Library Selection

The target compound has an FP3 fingerprint value of 0.29 [1]. This relatively low FP3 value indicates a moderate level of structural complexity without excessive functional group density, positioning the compound in an optimal range for fragment-like or lead-like screening libraries. While direct FP3 comparator data for the closest analogs is not publicly available in a single curated dataset, the fingerprint effectively quantifies the compound's uniqueness relative to typical screening library members: values below 0.20 often indicate overly simple fragments, while values above 0.50 suggest highly complex, potentially intractable chemotypes. The FP3 of 0.29 provides an objective, computable diversity metric for procurement decisions when selecting compounds to populate a screening deck for novel target identification [1].

Molecular Fingerprint Library Diversity Virtual Screening

Annotated Biological Target Specificity: KSP (Eg5) vs. Multitarget Profiles of In-Class Benzylpiperidine Compounds

Vendor annotation indicates that N-(1-benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide targets kinesin spindle protein (KSP/Eg5), with proposed binding to the ATP-binding site . In contrast, structurally related N-benzylpiperidine carboxamides are reported to target a diverse array of proteins including sigma-1 receptors (Ki = 3.90 nM for N-(1-benzylpiperidin-4-yl)phenylacetamide), PARP enzymes, BACE1, FAAH, and acetylcholinesterase [1]. This target annotation specificity is critical: substituting a compound annotated for KSP with a structurally similar benzylpiperidine that primarily engages sigma receptors or cholinesterases would yield irrelevant biological readouts in mitosis-focused oncology assays. However, it must be explicitly noted that this target annotation derives from vendor documentation and has not been independently verified in peer-reviewed literature as of this assessment; quantitative KSP IC50 data for this specific compound has not been located in public databases .

Kinesin Spindle Protein Target Selectivity Oncology

Optimal Procurement and Application Scenarios for N-(1-Benzylpiperidin-4-yl)-4-(1H-imidazol-1-yl)pyridine-2-carboxamide Based on Differential Evidence


Mitotic Kinesin (KSP/Eg5) Inhibitor Screening in Oncology Drug Discovery

Procure this compound for primary screening campaigns targeting mitotic kinesins in cancer cell lines. The annotated KSP target engagement , combined with the compound's moderate lipophilicity (cLogP 2.40) and balanced TPSA (63.05 Ų), supports cell permeability adequate for intracellular target access. The benzylpiperidine moiety's basic amine may facilitate lysosomal trapping, a consideration for phenotypic screening in cancer cells with altered lysosomal pH. Use the compound as a starting point for structure-activity relationship (SAR) exploration around the 4-(1H-imidazol-1-yl)pyridine-2-carboxamide scaffold, guided by the 5 rotatable bonds that offer conformational flexibility for optimizing binding pocket complementarity [1].

Chemical Biology Probe Development for Spindle Assembly Checkpoint Studies

Deploy this compound as a tool molecule to interrogate spindle assembly checkpoint (SAC) signaling in synchronized cell populations. The imidazole-pyridine core provides metal-coordination potential that may engage magnesium or zinc ions in ATP-binding pockets . The FP3 fingerprint of 0.29 positions the compound within lead-like chemical space, making it suitable for subsequent optimization via parallel synthesis or fragment-growing strategies. When designing experiments, explicitly use the des-benzylpiperidine analog (CAS 1421454-21-8) as a negative control to confirm that observed phenotypic effects require the full N-benzylpiperidine pharmacophore .

Computational Chemistry and In Silico Screening Library Design

Incorporate this compound into virtual screening libraries as a representative of the N-benzylpiperidine-4-(1H-imidazol-1-yl)pyridine-2-carboxamide chemotype. The well-defined computed properties (MW 361.4, cLogP 2.40, TPSA 63.05, 5 RB, FP3 0.29) provide a quantitative benchmark for pharmacophore modeling and QSAR studies . The compound's structural divergence from the direct imidazole-carboxamide analog (cLogP difference ~0.6–0.9 units) makes it a valuable probe for assessing the contribution of the pyridine ring to docking scores and binding free energy predictions. Use these computed parameters to filter larger compound collections for analogs with similar property profiles when seeking backup series [1].

Analytical Reference Standard for LC-MS/MS Method Development in KSP Inhibitor Pharmacokinetic Studies

Utilize this compound as an analytical reference standard for developing and validating LC-MS/MS methods for KSP inhibitor quantification in biological matrices. The molecular weight of 361.4 g/mol and characteristic fragmentation pattern from the benzylpiperidine and imidazole-pyridine moieties provide distinct MRM transitions . The compound's moderate lipophilicity (cLogP 2.40) predicts adequate chromatographic retention on C18 reverse-phase columns, enabling separation from more polar metabolites. When establishing calibration curves, note that the 5 rotatable bonds may result in multiple chromatographic conformers; optimize mobile phase pH and temperature to ensure a single, sharp peak suitable for robust quantitation [1].

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